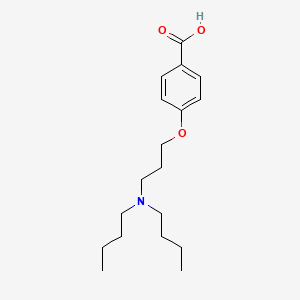![molecular formula C4H6N4OS B3056939 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one CAS No. 75371-25-4](/img/structure/B3056939.png)
5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one
Vue d'ensemble
Description
5-Thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one is a heterocyclic compound that features a unique structure with a fused imidazole ring system
Mécanisme D'action
Target of Action
It’s known that this compound belongs to a class of molecules called thioglycolurils , which have been studied for their fungicidal activity
Mode of Action
As a thioglycoluril derivative, it’s likely that it interacts with its targets in a way that disrupts the normal functioning of fungal cells, leading to their death
Result of Action
Given its fungicidal activity, it’s likely that the compound leads to the death of fungal cells . The exact mechanisms through which this occurs, and the subsequent effects at the molecular and cellular level, are subjects for further investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiourea derivative with a suitable di-carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like amines or alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alkyl halides; reactions may require catalysts or bases to proceed efficiently.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted imidazole derivatives
Applications De Recherche Scientifique
5-Thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler heterocyclic compound with a single imidazole ring.
Thiazole: Contains a sulfur atom in the ring structure, similar to the thioxo group in 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one.
Benzimidazole: Features a fused benzene and imidazole ring system, offering different chemical properties.
Uniqueness
This compound is unique due to its fused ring system and the presence of a thioxo group, which imparts distinct chemical reactivity and potential biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile scaffold for the development of new molecules with tailored properties.
Propriétés
IUPAC Name |
5-sulfanylidene-1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c9-3-5-1-2(6-3)8-4(10)7-1/h1-2H,(H2,5,6,9)(H2,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPCSRQTWWHGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(NC(=O)N1)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378142 | |
| Record name | 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75371-25-4 | |
| Record name | 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one?
A1: A novel two-step, one-pot condensation reaction has been developed for synthesizing 2,6-disubstituted derivatives of this compound []. This method utilizes readily available starting materials: this compound, paraformaldehyde, and various amines. Additionally, an unexpected formation of this compound derivatives was observed during the nitrosation of specific thioxoperhydroimidazo[4,5-e]-1,2,4-triazine-6-ones []. This unintended reaction pathway highlights the complexity of chemical transformations in this class of compounds and opens up new synthetic avenues.
Q2: What biological activities have been explored for this compound derivatives?
A2: Research on this compound derivatives has explored their potential in various biological contexts:
- Antimicrobial activity: The synthesized 2,6-disubstituted derivatives have been investigated for their antimicrobial properties []. This area holds promise for developing new agents against infectious diseases.
- Anticancer activity: The same study also examined the anticancer potential of these derivatives []. Further research could elucidate their mechanisms of action and efficacy against specific cancer types.
- Fungicidal activity: Studies have investigated the fungicidal activity of 4-(benzylideneamino)thioglycolurils, derivatives of this compound, highlighting their potential in agricultural applications [].
- Antithyroid properties: The potential antithyroid properties of thioglycolurils, including this compound, have been explored, suggesting their possible use in treating thyroid disorders [].
- Cytotoxic activity: Researchers have synthesized and evaluated the cytotoxic activity of N-aminothioglycolurils containing a thiosemicarbazone moiety, further expanding the potential applications of this compound derivatives in cancer therapy [, ].
Q3: How does the structure of this compound derivatives influence their biological activity?
A3: Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. While detailed SAR studies are yet to be fully explored in the provided literature, the synthesis and biological evaluation of various 2,6-disubstituted derivatives [] suggest that modifications at these positions can significantly impact their antimicrobial and anticancer activities. Furthermore, the incorporation of specific moieties, like the thiosemicarbazone group, into the this compound scaffold has demonstrated promising cytotoxic activity [, ], highlighting the potential of targeted structural modifications for enhancing specific biological effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)





